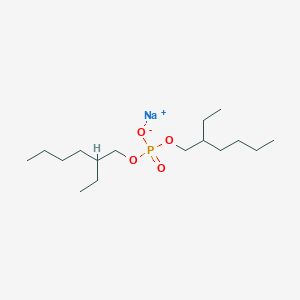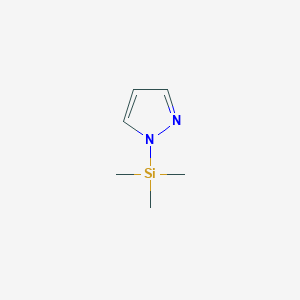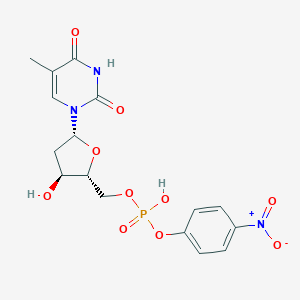![molecular formula C13H10O4 B093928 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one CAS No. 17226-76-5](/img/structure/B93928.png)
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one, also known as angelicin, is a natural compound found in several plants and fruits. It belongs to the class of furocoumarins, which are known for their photoactive properties. Angelicin has been extensively studied for its potential applications in scientific research, particularly in the fields of photochemistry, photobiology, and medicinal chemistry.
作用機序
The mechanism of action of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one involves its ability to intercalate with DNA and form photoadducts upon exposure to UV light. The photoadducts can induce DNA damage and inhibit DNA replication, leading to cell death. Angelicin has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
Angelicin has been shown to have several biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Angelicin has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one in lab experiments is its photoactive properties, which can be used to induce DNA damage and inhibit DNA replication. This property has been utilized in the study of DNA repair mechanisms and the development of photodynamic therapy for cancer treatment. However, one of the limitations of using 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one is its potential toxicity, particularly upon exposure to UV light. Careful handling and disposal of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one and its derivatives are necessary to prevent environmental contamination and human exposure.
将来の方向性
There are several future directions for the study of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one, including the development of new photodynamic therapy agents for cancer treatment, the study of DNA repair mechanisms, and the development of new antimicrobial agents. Other potential applications of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one include the study of its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one.
合成法
Angelicin can be synthesized from umbelliferone, a naturally occurring coumarin found in many plants. The synthesis involves the reaction of umbelliferone with methanol and sulfuric acid, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one.
科学的研究の応用
Angelicin has been widely used in scientific research for its photoactive properties. It can intercalate with DNA and form photoadducts upon exposure to UV light, which can induce DNA damage and inhibit DNA replication. This property has been utilized in the study of DNA repair mechanisms and the development of photodynamic therapy for cancer treatment.
特性
CAS番号 |
17226-76-5 |
|---|---|
製品名 |
4-Methoxy-7-methylfuro[2,3-f]chromen-9-one |
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
4-methoxy-7-methylfuro[2,3-f]chromen-9-one |
InChI |
InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10(15-2)8-3-4-16-13(8)12/h3-6H,1-2H3 |
InChIキー |
HIYREXJLOHUGTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C3C(=C(C=C2O1)OC)C=CO3 |
正規SMILES |
CC1=CC(=O)C2=C3C(=C(C=C2O1)OC)C=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



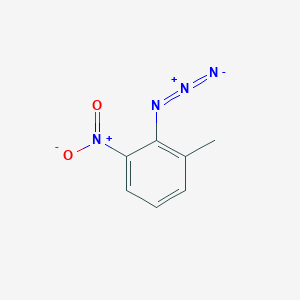
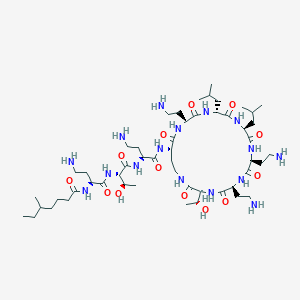
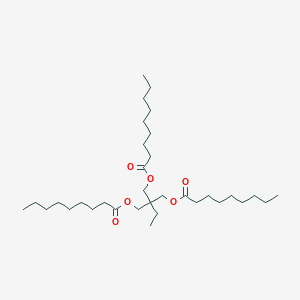
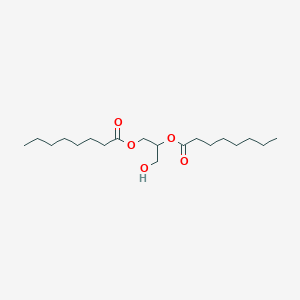
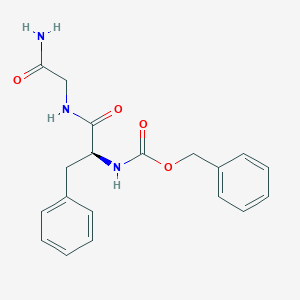
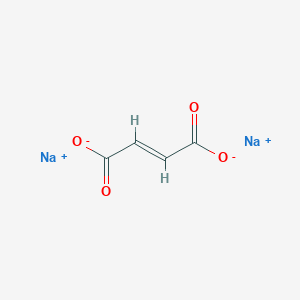
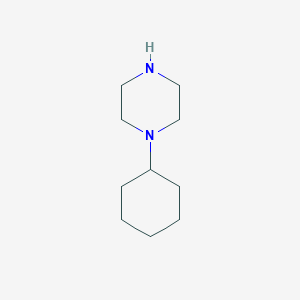
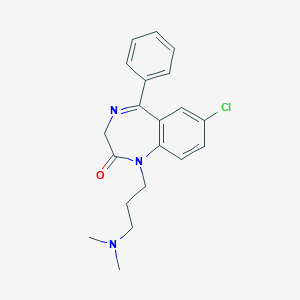
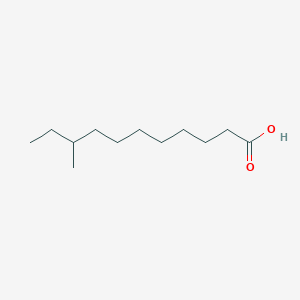
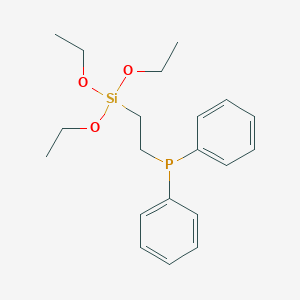
![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)
